Sulfanylformonitrile; tetraethylazanium

Description

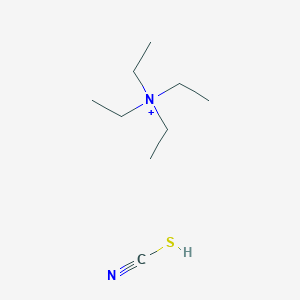

Tetraethylazanium (tetraethylammonium) is a quaternary ammonium cation with the formula $[C2H5]_4N^+$. It forms ionic salts with various anions, which exhibit distinct physicochemical properties and applications in industrial, pharmaceutical, and electrochemical fields . These salts are characterized by their ionic nature, solubility in polar solvents, and utility as catalysts, electrolytes, or intermediates in synthetic chemistry. Below, we provide a detailed comparison of tetraethylazanium salts with analogous compounds, focusing on structural, functional, and application-based differences.

Properties

Molecular Formula |

C9H21N2S+ |

|---|---|

Molecular Weight |

189.34 g/mol |

IUPAC Name |

tetraethylazanium;thiocyanic acid |

InChI |

InChI=1S/C8H20N.CHNS/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;3H/q+1; |

InChI Key |

SCSJEBFMSZHPTH-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CC)CC.C(#N)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulfanylformonitrile; tetraethylazanium involves the reaction of sulfanylformonitrile with tetraethylammonium salts. The reaction typically occurs under controlled conditions, with the temperature and pH carefully monitored to ensure the desired product is obtained. The reaction may involve the use of solvents such as acetonitrile to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reactants, temperature control, and continuous monitoring to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sulfanylformonitrile; tetraethylazanium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or sulfides.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives. These products have various applications in different fields, including pharmaceuticals and materials science.

Scientific Research Applications

Sulfanylformonitrile; tetraethylazanium has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: It is investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or modulate biological pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of sulfanylformonitrile; tetraethylazanium involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Properties

The properties of tetraethylazanium salts vary significantly depending on the counterion. Below is a comparative analysis of key examples:

Key Research Findings

Electrochemical Performance : Tetraethylazanium trifluoromethanesulfonate demonstrates high ionic conductivity, making it suitable for advanced battery electrolytes and electrochemical sensors .

Chromatographic Utility : Tetraethylazanium hydrogensulfate is preferred in ion-pair chromatography due to its stability and compatibility with polar mobile phases .

Industrial Catalysis : Tetraethylammonium tetrafluoroborate is widely used in phase-transfer catalysis, enhancing reaction rates in biphasic systems .

Pharmaceutical Relevance: The chloride monohydrate derivative serves as a critical intermediate in synthesizing bioactive molecules, though its hygroscopicity requires careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.